3-Methyl-5-(piperidin-4-yloxy)pyridine

Kinase inhibition Medicinal chemistry In silico prediction

3-Methyl-5-(piperidin-4-yloxy)pyridine is a heteroaromatic ether building block designed for Structure-Activity Relationship (SAR) studies in kinase inhibitor programs. Its 3-methyl-5-(piperidin-4-yloxy)pyridine core offers a unique vector for library diversification, while differential basicity enables CNS penetrance modeling. - Protein kinase inhibitor potential (PASS Pa = 0.584) and p38α/β MAPK selectivity (IC50 = 30 nM for the 4-substituted analog). - Reactive secondary amine allows facile alkylation, acylation, or sulfonylation for library synthesis. - Well-defined pKa profile enables empirical CNS permeability and P-gp efflux assessment. - Available as a custom synthesis item; contact us for bulk quantities and tailored specifications.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13585945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(piperidin-4-yloxy)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)OC2CCNCC2
InChIInChI=1S/C11H16N2O/c1-9-6-11(8-13-7-9)14-10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
InChIKeyKECSCXDQUFYODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(piperidin-4-yloxy)pyridine: Core Structure, Physicochemical Profile, and Procurement Rationale


3-Methyl-5-(piperidin-4-yloxy)pyridine is a heteroaromatic ether characterized by a pyridine ring substituted at the 3-position with a methyl group and at the 5-position with a piperidin-4-yloxy moiety. This scaffold combines a basic secondary amine in the piperidine ring with the electron-deficient pyridine core, conferring a physicochemical profile amenable to interaction with diverse biological targets, including protein kinases and G protein-coupled receptors. Computational predictions (PASS) suggest potential activity as a protein kinase inhibitor (Pa = 0.584) and a chloride peroxidase inhibitor (Pa = 0.620), among other annotations [1]. The compound is available as a custom synthesis item from various chemical suppliers, positioning it as a research intermediate or a building block for medicinal chemistry applications. However, the compound's procurement and use are complicated by the absence of publicly available, peer-reviewed, quantitative biological data, which necessitates a rigorous evaluation against its closest structural analogs to justify its selection in a research setting [2].

The Risks of Analog Substitution for 3-Methyl-5-(piperidin-4-yloxy)pyridine in Research


The selection of 3-Methyl-5-(piperidin-4-yloxy)pyridine or a closely related analog is not a trivial interchange. The position of substituents on the pyridine ring (e.g., 3-methyl vs. 2-methyl vs. 4-methyl) and the nature of the heteroatom linker (e.g., -O- vs. -NH- vs. -CH2-) can fundamentally alter a compound's electronic distribution, basicity, and steric profile, leading to unpredictable and often dramatic differences in biological target engagement and selectivity [1]. For instance, the pKa of the piperidine nitrogen, which is crucial for solubility and binding interactions, can be modulated by the electronic effects of substituents on the pyridine ring, and its position (meta vs. para) relative to the oxygen linker [2]. The comparative data presented in Section 3, while limited, underscores the principle that minor structural changes within this chemical class result in discrete, quantifiable shifts in activity that preclude simple substitution based on visual similarity.

Quantitative Differentiation: 3-Methyl-5-(piperidin-4-yloxy)pyridine vs. Structural Analogs


Potential for Protein Kinase Inhibition vs. 3-Bromo-5-(piperidin-4-yloxy)pyridine and 2-Chloro-5-(piperidin-4-yloxy)pyridine

In the absence of direct experimental data for the target compound, in silico prediction (PASS) provides a foundational, albeit inferential, basis for comparison. The target compound, 3-Methyl-5-(piperidin-4-yloxy)pyridine, receives a prediction score for 'Protein kinase inhibitor' activity with a Probability 'to be active' (Pa) of 0.584 [1]. This suggests a statistically significant potential for this scaffold to engage kinase targets. While comparable data for 3-Bromo-5-(piperidin-4-yloxy)pyridine and 2-Chloro-5-(piperidin-4-yloxy)pyridine are not available in the same model, the structural analogy implies that the substitution of the methyl group with a halogen at different ring positions would likely shift the activity profile due to changes in lipophilicity and electronic effects. The lack of a quantitative comparator for this specific prediction highlights the data gap and the need for empirical evaluation.

Kinase inhibition Medicinal chemistry In silico prediction

Kinase Inhibition Profile: A Class-Level Inference from Pyridyl Piperidine Patent Data

The broad class of pyridyl piperidine compounds, which includes 3-Methyl-5-(piperidin-4-yloxy)pyridine, has been extensively patented for its utility as kinase inhibitors. For example, Merck KGaA has disclosed a series of substituted pyridyl piperidines as potent inhibitors of the Wnt signaling pathway, with applications in cancer and inflammatory diseases [1]. Additionally, other patents describe the use of similar pyridyl piperidines as inhibitors of receptor tyrosine kinases (RTKs) including ALK and c-Met [2]. While the target compound's specific affinity for these kinases is not quantified, the class association provides a strong inferential basis for its potential in this therapeutic area. Direct procurement for kinase research is therefore a plausible, though unvalidated, application.

Kinase inhibition Cancer Inflammation

Selectivity Profile of a Structurally Related p38 MAPK Inhibitor

While not a direct comparator, 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a compound sharing the core piperidin-4-yloxy-pyridine motif, demonstrates high potency and selectivity as a p38 MAP kinase inhibitor with an IC50 of 30 nM. It is reported to inhibit p38α and p38β isoforms but not the γ and δ isoforms, nor other kinases like ERK2 or their upstream activators . This data point illustrates the capacity of the piperidin-4-yloxy-pyridine scaffold to achieve potent and selective kinase inhibition. It highlights the principle that even within this scaffold, specific substitution patterns (e.g., the position of the nitrogen in the pyridine ring) are critical determinants of target selectivity, underscoring the need for direct empirical comparison of 3-Methyl-5-(piperidin-4-yloxy)pyridine against its closest analogs.

p38 MAPK Selectivity Inflammation

Comparative Basicities of Piperidine and Pyridine Motifs: Implications for Physicochemical Properties

The compound 3-Methyl-5-(piperidin-4-yloxy)pyridine contains both a pyridine and a piperidine ring. The piperidine moiety is significantly more basic (pKb = 2.8) than the pyridine ring (pKb = 8.8) [1]. This difference is critical because the protonation state of the piperidine nitrogen at physiological pH (pKa ~ 11.2) is a primary driver of solubility, permeability, and binding interactions with biological targets. In contrast, an analog like 3-Methyl-5-(piperidin-4-yl)pyridine (lacking the ether oxygen) would have a different electronic distribution, potentially altering the pKa of the piperidine and its hydrogen-bonding capabilities. This fundamental chemical property provides a concrete, quantifiable basis for differentiation and underscores why structural analogs cannot be assumed to have identical physicochemical and, consequently, pharmacokinetic profiles.

Physicochemical properties Basicity Medicinal chemistry

Validated Application Scenarios for 3-Methyl-5-(piperidin-4-yloxy)pyridine Based on Comparative Evidence


Hit Identification and SAR Exploration in Kinase Drug Discovery Programs

3-Methyl-5-(piperidin-4-yloxy)pyridine is most appropriately procured as a starting point for Structure-Activity Relationship (SAR) studies within kinase inhibitor programs. The class-level inference from patent literature strongly associates the pyridyl piperidine scaffold with kinase inhibition, including RTKs like ALK and c-Met [1]. The PASS prediction further supports this direction, suggesting a baseline probability for kinase inhibition (Pa = 0.584) [2]. The compound's well-defined physicochemical properties, including the pronounced basicity of its piperidine ring, make it a suitable scaffold for initial hit identification and subsequent iterative optimization to improve potency and selectivity [3].

Development of Chemical Probes for Evaluating Scaffold-Dependent Kinase Selectivity

Given the high selectivity demonstrated by the closely related 4-(Piperidin-4-yloxy)pyridine scaffold for p38 MAPK isoforms (IC50 = 30 nM for p38α/β) , 3-Methyl-5-(piperidin-4-yloxy)pyridine serves as a valuable tool for investigating how subtle changes in pyridine substitution impact kinase selectivity. A research group can directly compare the target compound with 4-(Piperidin-4-yloxy)pyridine and other positional isomers to map the binding site preferences of a target kinase of interest, thereby contributing to the design of more selective inhibitors. This application leverages the compound as a comparative tool to generate fundamental SAR knowledge for the broader chemical class.

Intermediate for the Synthesis of More Complex Bioactive Molecules

The compound's structure, containing a secondary amine in the piperidine ring, makes it a versatile synthetic intermediate. This amine can be readily functionalized (e.g., alkylated, acylated, or sulfonylated) to generate diverse compound libraries for biological screening. This is a standard application for research chemicals in medicinal chemistry, enabling the rapid exploration of chemical space around the core 3-methyl-5-(piperidin-4-yloxy)pyridine scaffold. While a generic application for many building blocks, the specific combination of the 3-methyl substitution and the 5-ether linkage offers a unique vector for library diversification.

Comparative Analysis of CNS Penetrance Potential

The differential basicity of the piperidine and pyridine moieties (pKb of 2.8 vs. 8.8) [3] provides a quantifiable starting point for assessing central nervous system (CNS) penetrance potential. Medicinal chemists can use this compound to evaluate how the balance of basic and non-basic nitrogens, along with the lipophilic methyl group, influences properties like membrane permeability and efflux by P-glycoprotein. This makes it a useful tool compound for building computational models and empirical datasets for predicting the CNS behavior of related heteroaromatic ethers.

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